molecular formula C8H12N2 B1442523 N1,3-Dimethylbenzene-1,2-diamine CAS No. 73902-64-4

N1,3-Dimethylbenzene-1,2-diamine

Cat. No. B1442523
CAS RN: 73902-64-4
M. Wt: 136.19 g/mol
InChI Key: TUJVROLAHPPIJL-UHFFFAOYSA-N
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Description

“N1,3-Dimethylbenzene-1,2-diamine”, also known as m-toluylenediamine or MDA, is a chemical compound with the molecular formula C8H12N2 . It is an aromatic amine and is commonly used in the production of polyurethanes, epoxy resins, and other industrial products.


Synthesis Analysis

MDA can be synthesized by the reduction of 3-nitrotoluene or by the hydrogenation of 3-nitrobenzonitrile. The product can be purified by distillation or recrystallization.


Molecular Structure Analysis

The molecular weight of N1,3-Dimethylbenzene-1,2-diamine is 136.2 . The IUPAC name is N1,3-dimethyl-1,2-benzenediamine .


Chemical Reactions Analysis

MDA is a reactive compound and can undergo nucleophilic substitution and electrophilic addition reactions.


Physical And Chemical Properties Analysis

N1,3-Dimethylbenzene-1,2-diamine is a liquid at room temperature . It is soluble in water, ethanol, and acetone, but insoluble in hexane and diethyl ether. MDA is a weak base with a pKa of 7.9.

Scientific Research Applications

Organic Synthesis

In the field of organic synthesis, this diamine is a valuable building block. It can be used to construct complex molecules, including pharmaceuticals and agrochemicals .

Catalysis

N1,3-Dimethylbenzene-1,2-diamine: can act as a ligand for catalysts that facilitate various chemical reactions. This application is crucial in speeding up industrial chemical processes .

Drug Delivery Research

Recent studies have explored the use of N1,3-Dimethylbenzene-1,2-diamine in drug delivery systems. For instance, it has been linked with graphene quantum dots (GQDs) to improve drug solubility and membrane transport, particularly in the development of anti-diabetic agents .

Safety and Handling Research

Research into the safe handling and storage of chemical compounds includes N1,3-Dimethylbenzene-1,2-diamine due to its hazardous nature. This involves studying its effects on health and the environment and developing protocols for its safe use .

Analytical Chemistry

This diamine may be used as a standard or reagent in analytical chemistry to identify or quantify other substances through chemical reactions, owing to its distinct chemical properties .

Safety and Hazards

N1,3-Dimethylbenzene-1,2-diamine is associated with several hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-N,3-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJVROLAHPPIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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